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An In-Depth Technical Guide to 1-Methylallyl Acetate: Synthesis, Properties, and Applications

Abstract
This technical guide provides a comprehensive overview of 1-methylallyl acetate (IUPAC

name: but-3-en-2-yl acetate), a versatile allylic acetate ester. The document is structured to

serve researchers, scientists, and drug development professionals by detailing the compound's

historical context, physicochemical properties, and core synthetic methodologies. Emphasis is

placed on explaining the causality behind experimental choices, particularly in modern catalytic

processes. The guide includes detailed, step-by-step protocols for laboratory synthesis and

analytical characterization, supported by quantitative data tables and mechanistic diagrams to

ensure scientific integrity and practical utility.

Introduction and Historical Context
Structural Characterization and Nomenclature
1-Methylallyl acetate, systematically named but-3-en-2-yl acetate according to IUPAC

nomenclature, is an organic ester with the chemical formula C₆H₁₀O₂.[1][2] Its structure

features an acetate group attached to the second carbon of a butene chain, where the double

bond is between carbons 3 and 4. This arrangement classifies it as a secondary allylic acetate.

The term "allylic" is critical, as it describes the saturated carbon atom adjacent to a carbon-

carbon double bond, a position that confers unique and valuable reactivity.[2] It is important to

distinguish this compound from its isomers, such as crotyl acetate (but-2-en-1-yl acetate) and

methallyl acetate (2-methylprop-2-enyl acetate), as the position of the methyl group and the

double bond significantly influences its chemical behavior.
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Historical Perspective and Significance
The study of allylic acetates as a chemical class began in the mid-20th century, with initial

research focusing on their synthesis and pyrolysis.[2] However, the true synthetic potential of

these molecules was unlocked with the advent of transition metal catalysis in the latter half of

the century. The development of palladium-catalyzed reactions, in particular, transformed allylic

acetates from simple intermediates into powerful electrophiles for constructing complex carbon-

carbon and carbon-heteroatom bonds.[2][3] 1-Methylallyl acetate is a quintessential example

of this class, serving as a key building block in contemporary organic synthesis. Its utility lies in

the ability to undergo regio- and stereoselective transformations, a cornerstone of modern

asymmetric synthesis for producing chiral molecules in the pharmaceutical and agrochemical

industries.[3]

Physicochemical and Spectroscopic Properties
Physicochemical Data
The fundamental physical and chemical properties of 1-methylallyl acetate are summarized

below. This data is essential for designing experimental setups, purification procedures, and

safety protocols.

Property Value Source(s)

CAS Number 6737-11-7 [1][4][5]

Molecular Formula C₆H₁₀O₂ [1][4][6]

Molecular Weight 114.14 g/mol [1][4]

IUPAC Name but-3-en-2-yl acetate [1][2]

Appearance Colorless liquid N/A

Boiling Point 111.85 °C [5]

Melting Point -90.2 °C [5]

Density ~0.919 g/cm³ [7]

Synonyms
1-Methyl-2-propenyl acetate,

3-Buten-2-ol acetate
[4][8]
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Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 1-
methylallyl acetate. The expected key signals are summarized below.

Spectroscopy Type
Key Signals and
Assignments

Source(s)

¹H NMR (CDCl₃)

δ ~5.8 (m, 1H, -CH=), δ ~5.2

(m, 2H, =CH₂), δ ~5.1 (m, 1H,

-CHOAc), δ ~2.0 (s, 3H, -

C(O)CH₃), δ ~1.3 (d, 3H, -

CH(CH₃)OAc)

[1]

¹³C NMR (CDCl₃)

δ ~170 (C=O), δ ~138 (-CH=),

δ ~116 (=CH₂), δ ~72 (-

CHOAc), δ ~21 (-C(O)CH₃), δ

~20 (-CH(CH₃)OAc)

[1]

Infrared (IR)

~3080 cm⁻¹ (=C-H stretch),

~1740 cm⁻¹ (C=O ester

stretch), ~1240 cm⁻¹ (C-O

stretch), ~920 cm⁻¹ (=C-H

bend)

[1]

Mass Spec (GC-MS)

Molecular Ion (M⁺) at m/z =

114. Key fragments: m/z = 71

[M-CH₃CO]⁺, m/z = 43

[CH₃CO]⁺

[1][8]

Synthesis and Manufacturing
The synthesis of 1-methylallyl acetate can be approached through several strategic routes.

The choice of method often depends on factors such as starting material availability, desired

scale, and atom economy.

Protocol 1: Fischer Esterification of 3-Buten-2-ol
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This classical method involves the acid-catalyzed reaction between the corresponding alcohol

(3-buten-2-ol) and acetic acid (or acetic anhydride). It is a straightforward and reliable

laboratory-scale synthesis.

Causality: The reaction is driven by the protonation of the acetic acid carbonyl group by a

strong acid catalyst (e.g., H₂SO₄), which activates it for nucleophilic attack by the hydroxyl

group of 3-buten-2-ol. The removal of water, often accomplished using a Dean-Stark

apparatus, is crucial to shift the equilibrium towards the product, maximizing the yield according

to Le Châtelier's principle.

Experimental Protocol:

Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-

Stark trap.

Reactants: Charge the flask with 3-buten-2-ol (1.0 eq.), glacial acetic acid (1.5 eq.), and a

hydrocarbon solvent (e.g., toluene) to facilitate azeotropic water removal.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.02 eq.) to

the stirred mixture.

Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water

in the Dean-Stark trap. Continue heating until no more water is collected (typically 3-5

hours).

Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel

and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the

acid catalyst), and finally with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

remove the solvent under reduced pressure. The crude product is then purified by fractional

distillation to yield pure 1-methylallyl acetate.

Workflow Diagram:
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Caption: Fischer Esterification workflow for 1-methylallyl acetate synthesis.
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Protocol 2: Palladium-Catalyzed Allylic Substitution
Modern synthetic chemistry often employs palladium catalysis for its high efficiency and

selectivity. The Tsuji-Trost reaction is a powerful method for allylic functionalization. While

typically used for alkylation, the principles can be applied to the synthesis of allylic acetates

from precursors like allylic carbonates or chlorides.

Causality: This reaction proceeds via a π-allyl palladium intermediate. A palladium(0) catalyst

undergoes oxidative addition to an allylic substrate (e.g., 1-methylallyl carbonate) to form a

cationic Pd(II)-allyl complex. This complex is an excellent electrophile that can then be attacked

by an acetate nucleophile, followed by reductive elimination to regenerate the Pd(0) catalyst

and form the desired product. The choice of ligand is critical for controlling regioselectivity and,

in asymmetric versions, enantioselectivity.

Experimental Protocol:

Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), add the palladium catalyst

precursor (e.g., [Pd(allyl)Cl]₂) (1-2 mol%) and a suitable phosphine ligand (e.g., PPh₃) (2-4

mol%) to an oven-dried flask.

Solvent & Reagents: Add a dry, aprotic solvent (e.g., THF). Add the starting material, such as

1-methylallyl carbonate (1.0 eq.), followed by a source of acetate, such as

tetrabutylammonium acetate (1.2 eq.).

Reaction: Stir the resulting mixture at the desired temperature (e.g., 60 °C) for several hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography

(GC).

Work-up: Upon completion, cool the reaction to room temperature and concentrate it under

reduced pressure.

Purification: Purify the residue directly by flash column chromatography on silica gel to

isolate the pure 1-methylallyl acetate.

Mechanism Diagram:
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Caption: Catalytic cycle for Palladium-catalyzed allylic substitution.

Applications in Organic Synthesis
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The primary value of 1-methylallyl acetate lies in its role as a versatile electrophile in

palladium-catalyzed allylic alkylation reactions (Tsuji-Trost reaction). This reaction forms a new

carbon-carbon or carbon-heteroatom bond at the allylic position with high levels of control.[2][3]

The reaction allows for the stereospecific and regioselective formation of complex molecules,

which is crucial in the synthesis of pharmaceuticals and other biologically active compounds.[2]

Nucleophiles ranging from soft carbon nucleophiles (e.g., malonates) to amines and phenols

can be used, making it a robust tool for molecular construction.

Analytical and Characterization Protocols
Protocol: Spectroscopic Characterization
Confirming the identity and purity of synthesized 1-methylallyl acetate is a critical, self-

validating step in any synthetic workflow.

Experimental Protocol:

Sample Preparation (NMR): Dissolve 5-10 mg of the purified product in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0.00 ppm).[9]

NMR Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard

parameters include a spectral width of ~15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[9]

¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of 0-220 ppm. A

greater number of scans will be required compared to the proton spectrum.[9]

Sample Preparation (IR): Prepare a thin film of the neat liquid sample between two NaCl or

KBr salt plates.

IR Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400

cm⁻¹. Record a background spectrum first, then the sample spectrum.[9]
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Sample Preparation (GC-MS): Prepare a dilute solution of the sample in a volatile organic

solvent like dichloromethane or ethyl acetate.

GC-MS Acquisition: Inject the sample into a GC-MS system. The GC will separate any

impurities, and the mass spectrometer will provide fragmentation data to confirm the

molecular weight and structure.

Workflow Diagram:
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Caption: Workflow for the analytical characterization of 1-methylallyl acetate.

Safety and Handling
Based on aggregated GHS information, 1-methylallyl acetate is classified as harmful if

swallowed (Acute Toxicity 4, oral).[1] Standard laboratory safety precautions should be

followed. Handle in a well-ventilated fume hood, wearing appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid ingestion, inhalation,

and contact with skin and eyes.
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Conclusion
1-Methylallyl acetate is a valuable and versatile intermediate in organic synthesis. Its

significance has grown in tandem with the development of powerful transition metal-catalyzed

reactions, which exploit the unique reactivity of the allylic system. A thorough understanding of

its synthesis, properties, and reactivity, as detailed in this guide, is essential for its effective

application in the design and execution of complex molecular syntheses in research and

industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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